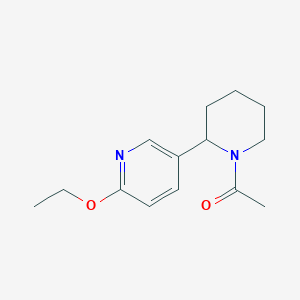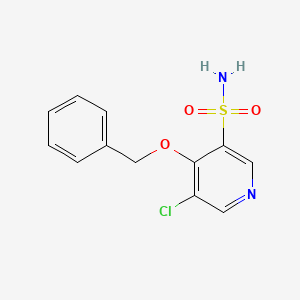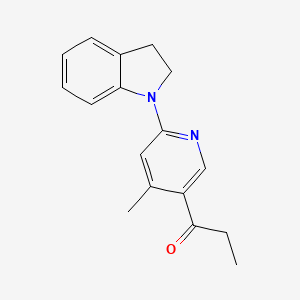
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(吲哚啉-1-基)-4-甲基吡啶-3-基)丙-1-酮是一种合成有机化合物,属于吲哚啉衍生物类。这些化合物以其多样的生物活性及其潜在的治疗应用而闻名。该化合物的结构特征是吲哚啉部分连接到吡啶环,吡啶环进一步连接到丙酮基团。这种官能团的独特排列使其具有独特的化学性质和反应活性。
准备方法
1-(6-(吲哚啉-1-基)-4-甲基吡啶-3-基)丙-1-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吲哚啉部分的形成: 吲哚啉环可以通过使用合适的还原剂还原吲哚衍生物来合成。
吡啶环的形成: 吡啶环是通过一系列反应引入的,这些反应涉及适当前体的缩合。
偶联反应: 吲哚啉环和吡啶环使用交叉偶联反应(如铃木反应或赫克反应)偶联,以形成所需产物。
丙酮基团的引入:
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用可扩展的反应条件和催化剂。
化学反应分析
1-(6-(吲哚啉-1-基)-4-甲基吡啶-3-基)丙-1-酮会经历各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,以形成相应的氧化产物。
还原: 使用硼氢化钠或氢化铝锂等还原剂的还原反应可以将该化合物转化为还原衍生物。
取代: 该化合物可以进行亲核取代反应,其中吡啶环或吲哚啉环上的官能团被其他亲核试剂取代。
缩合: 与醛或酮的缩合反应会导致形成更大、更复杂的分子。
在这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。由这些反应形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
化学: 该化合物是合成更复杂的有机分子和药物的宝贵中间体。
生物学: 它表现出显著的生物活性,包括抗菌、抗炎和抗癌特性。
医学: 该化合物正在被研究用于治疗癌症、细菌感染和炎症性疾病等疾病的潜在治疗应用。
工业: 它用于开发新材料和化学工艺,包括合成先进的聚合物和催化剂。
作用机制
1-(6-(吲哚啉-1-基)-4-甲基吡啶-3-基)丙-1-酮的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与关键生化途径的酶。
与受体相互作用: 调节细胞受体的活性,导致细胞信号传导和功能发生变化。
诱导细胞凋亡: 通过激活凋亡途径,触发癌细胞的程序性细胞死亡。
抑制微生物生长: 通过靶向重要的细胞过程,破坏细菌和其他微生物的生长和增殖。
相似化合物的比较
1-(6-(吲哚啉-1-基)-4-甲基吡啶-3-基)丙-1-酮可以与其他吲哚啉衍生物和含吡啶的化合物进行比较。类似化合物包括:
吲哚啉-2-酮衍生物: 以其神经保护和抗癌活性而闻名。
吡啶-3-甲酰胺衍生物: 表现出抗菌和抗炎特性。
吲哚-3-乙酸衍生物: 用于植物生长调节,并表现出各种生物活性。
1-(6-(吲哚啉-1-基)-4-甲基吡啶-3-基)丙-1-酮的独特性在于其官能团的特定组合,这赋予了其独特的化学性质和生物活性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-3-16(20)14-11-18-17(10-12(14)2)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI 键 |
LJXICRPLPADONP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


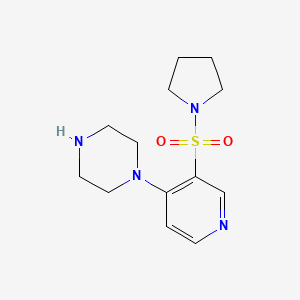

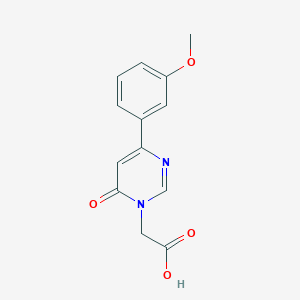

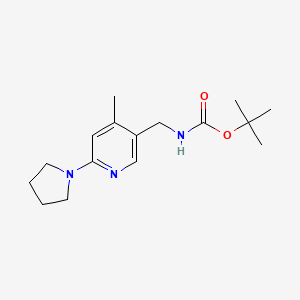

![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11804098.png)
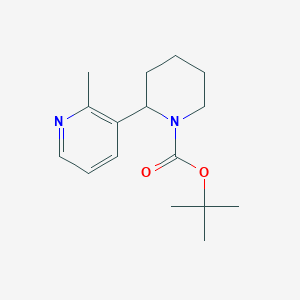

![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
